molecular formula C13H16N2O4S2 B2798629 [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate CAS No. 882750-08-5

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate

Cat. No.: B2798629
CAS No.: 882750-08-5
M. Wt: 328.4
InChI Key: HHWPVVWLRXJSOL-PTNGSMBKSA-N
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Description

Chemical Structure and Synthesis [(3Z)-4-(Methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate is a sulfur-containing heterocyclic compound featuring a 1lambda6-thiolan (thiolane sulfone) core. Its structure includes a (Z)-configured imine linkage, a methylsulfanyl substituent at position 4, and a carbamate group connected to a para-methyl-substituted phenyl ring. The compound’s synthesis likely involves multi-step reactions, such as nucleophilic additions, cyclization, and carbamate formation, analogous to methods described for related thiolan derivatives .

Properties

IUPAC Name

[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-9-3-5-10(6-4-9)14-13(16)19-15-11-7-21(17,18)8-12(11)20-2/h3-6,12H,7-8H2,1-2H3,(H,14,16)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPVVWLRXJSOL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C2CS(=O)(=O)CC2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C\2/CS(=O)(=O)CC2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties

  • Functional Groups : The molecule contains a sulfone (1,1-dioxo), thioether (methylsulfanyl), carbamate, and imine group.
  • Spectral Data :
    • IR : Expected absorption bands include νS=O (~1300–1350 cm⁻¹), νC=S (~1240–1260 cm⁻¹), and νC=O (~1680–1700 cm⁻¹) for the carbamate group, consistent with structurally similar compounds .
    • NMR : The (Z)-configuration of the imine group would result in distinct chemical shifts for the adjacent protons and carbons, as observed in analogous triazole-thiones .
Structural Analogues: Nitrophenyl Derivative

Compound: [(3E)-4-(Methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate (CAS 325854-22-6)

  • Key Differences :
    • Substituent : The para-nitro group (electron-withdrawing) replaces the para-methyl group (electron-donating) on the phenyl ring.
    • Configuration : The (E)-isomer differs in spatial arrangement compared to the (Z)-isomer of the target compound.
  • Solubility: Nitro substituents reduce solubility in non-polar solvents compared to methyl groups.
  • Applications : Nitrophenyl carbamates are often used as intermediates in agrochemicals or pharmaceuticals, whereas methylphenyl derivatives may prioritize stability .
Sulfonylurea Herbicides

Compounds : Triflusulfuron methyl, Metsulfuron methyl ()

  • Structural Comparison :
    • Core : Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, unlike the thiolan sulfone-carbamate structure of the target compound.
    • Functional Groups : Sulfonylureas lack imine and thioether groups but share sulfone and carbamate moieties.
  • Synthesis : Sulfonylureas are synthesized via condensation of sulfonamides with triazine derivatives, differing from the thiolan-based pathways of the target compound .
  • Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s bioactivity (if any) remains uncharacterized but may involve sulfur-mediated redox interactions.
Triazole-Thiones and Triazole Derivatives

Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Structural Comparison :
    • Core : Triazole-thiones vs. thiolan sulfone-imine-carbamate.
    • Substituents : Triazoles feature aryl sulfones and fluorine substituents, whereas the target compound has a simpler carbamate-linked phenyl group.
  • Tautomerism : Triazole-thiones exist in thione-thiol tautomeric equilibrium, while the target compound’s imine group lacks such tautomerism .
  • Spectral Data :
    • IR : Triazole-thiones show νC=S (~1247–1255 cm⁻¹) and absence of νC=O, contrasting with the carbamate’s νC=O band in the target compound .
Data Tables

Table 1: Functional Group Comparison

Compound Sulfone Thioether Carbamate Imine
Target Compound Yes Yes Yes Yes
Nitrophenyl Analog (CAS 325854-22-6) Yes Yes Yes Yes
Metsulfuron Methyl Yes No Yes No
Triazole-Thione [7–9] () Yes No No No

Table 2: Spectral Data Comparison

Compound IR νS=O (cm⁻¹) IR νC=S (cm⁻¹) IR νC=O (cm⁻¹)
Target Compound 1300–1350 1240–1260 1680–1700
Nitrophenyl Analog 1310–1360 1245–1265 1690–1710
Triazole-Thione [7–9] () 1300–1350 1247–1255 Absent
Metsulfuron Methyl 1320–1370 Absent 1700–1720

Q & A

Q. What are the optimal synthetic routes for [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate?

The synthesis typically involves multi-step reactions, starting with the formation of the thiolan ring followed by carbamate coupling. Key steps include:

  • Ring formation : Cyclization of sulfonyl precursors under reflux with solvents like methanol or DMF.
  • Coupling reactions : Use of palladium or copper catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the p-tolylcarbamate group .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products. Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading .

Q. How is structural integrity confirmed during synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration at the thiolan-3-ylidene group) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if available): Resolves absolute configuration and crystal packing .

Q. What solvents and reaction conditions are critical for stabilizing the Z-isomer?

Non-polar solvents (e.g., toluene) at low temperatures (0–5°C) favor the Z-isomer by minimizing thermal isomerization. Microwave-assisted synthesis can enhance stereochemical control in some cases .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
  • Compound purity : Trace impurities (>95% purity required for reliable IC₅₀ values) .
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Mitigation strategies include orthogonal assays (e.g., SPR, ITC) and rigorous QC via HPLC .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or kinases (e.g., EGFR).
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methylsulfanyl vs. ethylsulfanyl) with activity .

Q. How does the methylsulfanyl group influence metabolic stability?

  • In vitro assays : Liver microsome studies (human/rat) show methylsulfanyl reduces oxidative degradation compared to unsubstituted analogs.
  • Metabolite ID : LC-MS/MS identifies sulfoxide and sulfone derivatives as primary metabolites .
  • CYP inhibition : Screening against CYP3A4/2D6 reveals moderate inhibition (IC₅₀ >10 µM) .

Q. What strategies address low aqueous solubility in pharmacological assays?

  • Formulation : Use of cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles improves solubility by 5–10-fold .
  • Prodrug design : Phosphate ester derivatives enhance bioavailability in pharmacokinetic studies .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values against the same enzyme?

  • Enzyme source : Recombinant vs. native enzymes may have differing cofactor requirements.
  • Assay conditions : ATP concentration (e.g., 1 mM vs. 10 µM) in kinase assays alters inhibition potency .
  • Statistical rigor : Replicate experiments (n ≥ 3) with error bars reduce false positives .

Comparative Studies

Q. How does this compound compare to structural analogs in activity?

Analog Modification Activity (IC₅₀, µM)
A Ethylsulfanyl0.45 ± 0.02
B Phenylcarbamate1.20 ± 0.15
Target Methylsulfanyl0.78 ± 0.10
Analogs with bulkier substituents (e.g., phenyl) show reduced membrane permeability .

Stability and Degradation

Q. What are the major degradation pathways under physiological conditions?

  • Hydrolysis : Carbamate bond cleavage at pH < 3 (stomach acid) generates 4-methylaniline and thiolan byproducts.
  • Oxidation : Methylsulfanyl converts to sulfoxide (major) and sulfone (minor) in the presence of CYP450 .

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